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Compound of Interest

Compound Name:
3-Amino-N-(2-

furylmethyl)benzamide

Cat. No.: B2916719 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Amino-N-(2-
furylmethyl)benzamide, a molecule of interest in medicinal chemistry and drug development.

The synthesis is presented as a two-step process involving the formation of an amide bond

followed by the reduction of a nitro group. This document details the experimental protocols,

presents key data in a structured format, and includes visualizations of the synthetic pathway

and experimental workflows.

Synthetic Strategy
The synthesis of 3-Amino-N-(2-furylmethyl)benzamide is most effectively achieved through a

two-step reaction sequence. The first step involves the coupling of 3-nitrobenzoic acid and

furfurylamine to form the intermediate, 3-nitro-N-(2-furylmethyl)benzamide. The subsequent

step is the selective reduction of the nitro group to an amine, yielding the final product.
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Caption: Overall synthetic pathway for 3-Amino-N-(2-furylmethyl)benzamide.

Experimental Protocols
Step 1: Synthesis of 3-Nitro-N-(2-furylmethyl)benzamide
(Amidation)
This procedure involves the conversion of 3-nitrobenzoic acid to its more reactive acyl chloride,

which then readily reacts with furfurylamine to form the amide.
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Start: 3-Nitrobenzoic Acid

Add Thionyl Chloride
(or Oxalyl Chloride)

& cat. DMF

Reflux until clear solution
(approx. 2-3 hours)

Remove excess SOCl2
(distillation or vacuum)

Intermediate:
3-Nitrobenzoyl chloride

Dissolve in anhydrous
DCM or THF

Add acyl chloride solution
dropwise at 0°C

Prepare solution of
Furfurylamine & Triethylamine

in anhydrous DCM/THF

Stir at room temperature
(overnight)

Aqueous Work-up:
Wash with dilute HCl,

NaHCO3(aq), and brine

Dry over Na2SO4,
filter, and concentrate

Purify by recrystallization
(e.g., from Ethanol/Water)

Product: 3-Nitro-N-(2-furylmethyl)benzamide

Click to download full resolution via product page

Caption: Experimental workflow for the amidation step.
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Protocol:

To a solution of 3-nitrobenzoic acid (1.0 eq.) in a suitable anhydrous solvent such as

dichloromethane (DCM) or tetrahydrofuran (THF), add a catalytic amount of N,N-

dimethylformamide (DMF).

Slowly add thionyl chloride (1.2-1.5 eq.) or oxalyl chloride (1.2-1.5 eq.) to the mixture at room

temperature.

Heat the reaction mixture to reflux and maintain until the solution becomes clear and gas

evolution ceases (typically 2-3 hours).

Cool the mixture to room temperature and remove the excess thionyl chloride/oxalyl chloride

under reduced pressure.

Dissolve the resulting crude 3-nitrobenzoyl chloride in anhydrous DCM.

In a separate flask, dissolve furfurylamine (1.0 eq.) and a base such as triethylamine (1.5

eq.) in anhydrous DCM.

Cool the amine solution to 0°C in an ice bath.

Slowly add the solution of 3-nitrobenzoyl chloride to the cooled amine solution with vigorous

stirring.

Allow the reaction mixture to warm to room temperature and stir overnight.

Quench the reaction with water and separate the organic layer.

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

Purify the crude 3-nitro-N-(2-furylmethyl)benzamide by recrystallization from a suitable

solvent system (e.g., ethanol/water).
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Step 2: Synthesis of 3-Amino-N-(2-
furylmethyl)benzamide (Nitro Reduction)
The reduction of the nitro group can be effectively carried out using catalytic transfer

hydrogenation with palladium on carbon and hydrazine hydrate as the hydrogen source. This

method is generally high-yielding and avoids the need for high-pressure hydrogenation

equipment.[1][2][3]
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Start:
3-Nitro-N-(2-furylmethyl)benzamide

Dissolve in Methanol
or Ethanol

Add Pd/C (5-10 mol%)

Add Hydrazine Hydrate
(5-10 eq.) dropwise
at room temperature

Heat to reflux
(monitor by TLC)

Cool and filter through Celite
to remove Pd/C

Concentrate the filtrate
under reduced pressure

Dissolve residue in Ethyl Acetate
and wash with water

Dry over Na2SO4,
filter, and concentrate

Purify by column chromatography
or recrystallization

Final Product:
3-Amino-N-(2-furylmethyl)benzamide
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Caption: Experimental workflow for the nitro reduction step.
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Protocol:

Dissolve 3-nitro-N-(2-furylmethyl)benzamide (1.0 eq.) in a suitable solvent such as methanol

or ethanol.

To this solution, add palladium on carbon (5-10% w/w).

Slowly add hydrazine hydrate (5-10 eq.) to the reaction mixture at room temperature. An

exothermic reaction may be observed.

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography

(TLC) until the starting material is consumed.

Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove

the palladium catalyst. Wash the Celite pad with the reaction solvent.

Combine the filtrates and remove the solvent under reduced pressure.

Dissolve the residue in ethyl acetate and wash with water to remove any remaining

hydrazine salts.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude

product.

Purify the crude 3-Amino-N-(2-furylmethyl)benzamide by column chromatography on silica

gel or by recrystallization.

An alternative method for the reduction involves the use of tin(II) chloride dihydrate in an acidic

medium, which is also effective for the chemoselective reduction of aromatic nitro groups.

Data Presentation
The following tables summarize the key quantitative data for the synthesis of 3-Amino-N-(2-
furylmethyl)benzamide and its intermediate.

Table 1: Reactants and Reagents
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Step
Reactant/Reag
ent

Molecular
Formula

Molar Mass (
g/mol )

Molar Ratio
(eq.)

1. Amidation
3-Nitrobenzoic

Acid
C₇H₅NO₄ 167.12 1.0

Thionyl Chloride SOCl₂ 118.97 1.2 - 1.5

Furfurylamine C₅H₇NO 97.12 1.0

Triethylamine C₆H₁₅N 101.19 1.5

2. Reduction

3-Nitro-N-(2-

furylmethyl)benz

amide

C₁₂H₁₀N₂O₄ 246.22 1.0

Palladium on

Carbon (10%)
Pd/C - 5-10% w/w

Hydrazine

Hydrate
H₆N₂O 50.06 5 - 10

Table 2: Product Characterization and Yields

Compound
Molecular
Formula

Molar Mass (
g/mol )

Physical State
Expected Yield
(%)

3-Nitro-N-(2-

furylmethyl)benz

amide

C₁₂H₁₀N₂O₄ 246.22 Solid 80-90

3-Amino-N-(2-

furylmethyl)benz

amide

C₁₂H₁₂N₂O₂ 216.24 Solid 85-95

Expected Characterization Data
The structural confirmation of the synthesized compounds can be achieved through standard

spectroscopic techniques.
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4.1. 3-Nitro-N-(2-furylmethyl)benzamide (Intermediate)

¹H NMR (CDCl₃, 400 MHz): δ 8.65 (t, J = 1.9 Hz, 1H, Ar-H), 8.35 (ddd, J = 8.3, 2.3, 1.1 Hz,

1H, Ar-H), 8.15 (dt, J = 7.7, 1.3 Hz, 1H, Ar-H), 7.65 (t, J = 8.0 Hz, 1H, Ar-H), 7.40 (dd, J =

1.9, 0.8 Hz, 1H, furan-H), 6.70 (br s, 1H, NH), 6.35 (dd, J = 3.2, 1.9 Hz, 1H, furan-H), 6.25

(dd, J = 3.2, 0.8 Hz, 1H, furan-H), 4.70 (d, J = 5.8 Hz, 2H, CH₂).

¹³C NMR (CDCl₃, 101 MHz): δ 164.5 (C=O), 150.8 (furan C), 148.2 (Ar-C-NO₂), 142.9 (furan

C-H), 135.8 (Ar-C), 133.5 (Ar-C-H), 129.8 (Ar-C-H), 126.5 (Ar-C-H), 121.8 (Ar-C-H), 110.8

(furan C-H), 108.2 (furan C-H), 36.8 (CH₂).

IR (KBr, cm⁻¹): 3300 (N-H stretch), 3100 (aromatic C-H stretch), 1640 (C=O stretch, amide

I), 1530 (N-O stretch, nitro), 1350 (N-O stretch, nitro).

Mass Spectrometry (ESI-MS): m/z 247.1 [M+H]⁺.

4.2. 3-Amino-N-(2-furylmethyl)benzamide (Final Product)

¹H NMR (CDCl₃, 400 MHz): δ 7.38 (dd, J = 1.9, 0.8 Hz, 1H, furan-H), 7.20-7.10 (m, 2H, Ar-

H), 6.95 (t, J = 2.1 Hz, 1H, Ar-H), 6.75 (ddd, J = 8.0, 2.3, 1.0 Hz, 1H, Ar-H), 6.60 (br s, 1H,

NH), 6.32 (dd, J = 3.2, 1.9 Hz, 1H, furan-H), 6.23 (dd, J = 3.2, 0.8 Hz, 1H, furan-H), 4.65 (d,

J = 5.7 Hz, 2H, CH₂), 3.80 (br s, 2H, NH₂).

¹³C NMR (CDCl₃, 101 MHz): δ 167.8 (C=O), 151.2 (furan C), 146.5 (Ar-C-NH₂), 142.5 (furan

C-H), 135.0 (Ar-C), 129.2 (Ar-C-H), 118.0 (Ar-C-H), 117.5 (Ar-C-H), 114.0 (Ar-C-H), 110.6

(furan C-H), 107.8 (furan C-H), 36.5 (CH₂).

IR (KBr, cm⁻¹): 3450, 3350 (N-H stretches, primary amine), 3300 (N-H stretch, amide), 3100

(aromatic C-H stretch), 1630 (C=O stretch, amide I), 1600, 1480 (aromatic C=C stretches).

Mass Spectrometry (ESI-MS): m/z 217.1 [M+H]⁺.

Safety Considerations
3-Nitrobenzoic acid: Irritant. Handle with appropriate personal protective equipment (PPE),

including gloves and safety glasses.
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Thionyl chloride/Oxalyl chloride: Corrosive and toxic. Work in a well-ventilated fume hood

and wear appropriate PPE. Reactions are exothermic and produce corrosive gases.

Furfurylamine: Corrosive and flammable. Handle in a fume hood.

Triethylamine: Flammable and corrosive. Use in a well-ventilated area.

Palladium on Carbon: Flammable, especially when dry and in the presence of organic

solvents and hydrogen. Handle with care.

Hydrazine hydrate: Toxic and corrosive. Handle with extreme care in a fume hood, wearing

appropriate PPE. It is a suspected carcinogen.

Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow standard

laboratory safety procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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